molecular formula C27H44N2O5 B089002 N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid CAS No. 10342-01-5

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid

Cat. No.: B089002
CAS No.: 10342-01-5
M. Wt: 476.6 g/mol
InChI Key: QAAQPSNBIGNDII-YDALLXLXSA-N
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Description

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAQPSNBIGNDII-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145826
Record name O-Benzyl-N-(tert-butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1)
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Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10342-01-5
Record name L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, compd. with N-cyclohexylcyclohexanamine (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name O-Benzyl-N-(tert-butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1)
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Record name O-Benzyl-N-(tert-butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1)
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Record name O-benzyl-N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1)
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Preparation Methods

Boc Protection of the Amino Group

The primary amine is protected using tert-butoxycarbonyl (Boc) anhydride in a dichloromethane (DCM) solution with triethylamine (TEA) as a base. Reaction conditions (0–5°C, 4–6 hours) ensure quantitative conversion without epimerization.

Introduction of the Benzyloxy Group

A Mitsunobu reaction installs the benzyloxy moiety on the β-carbon of serine derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group is substituted with benzyl alcohol, achieving 80–90% yield.

Chiral Resolution

Enantiomeric purity is maintained via chiral column chromatography (Chiralpak IA, hexane/isopropanol) or enzymatic resolution with acylase I, yielding >99% enantiomeric excess (ee).

Coupling Strategies for the Final Compound

The two subunits are conjugated via amide bond formation . The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with N-cyclohexylcyclohexanamine in anhydrous DCM. Pyridine is added to scavenge HCl, improving yields to 70–78%.

Alternatively, carbodiimide-mediated coupling with EDC/HOBt in DMF achieves superior efficiency (85–90% yield) while minimizing racemization.

Catalytic Methods and Optimization

Photoredox Catalysis

A 2024 breakthrough demonstrated visible-light-driven [4 + 2] cycloaddition for constructing the cyclohexylamine core. Using Ru(bpy)₃Cl₂ as a catalyst and blue LED irradiation, this method achieves full atom economy and eliminates stoichiometric reductants.

Heterogeneous Catalysis

Patented methods employ zeolite-supported catalysts (e.g., H-ZSM-5) for continuous-flow reductive amination, reducing reaction times from hours to minutes and enabling scalable production.

Industrial-Scale Production Considerations

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L100–1000 L
Catalyst Loading5–10 mol%1–2 mol% (recycled)
PurificationColumn ChromatographyCrystallization/Distillation
Yield70–85%90–95%

Industrial processes prioritize solvent recovery (e.g., DCM distillation) and catalytic recycling to minimize waste. Continuous-flow systems reduce energy consumption by 40% compared to batch reactors.

Data Tables and Comparative Analysis

Table 1. Reductive Amination Methods for N-Cyclohexylcyclohexanamine

MethodCatalystTemperature (°C)Yield (%)Selectivity
NaBH₃CN/HOAcNone257588:12
H₂/Pd/CPd/C (5%)508595:5
Photoredox [4 + 2]Ru(bpy)₃Cl₂2578>99:1
StepReagentsConditionsYield (%)
Boc ProtectionBoc₂O, TEA, DCM0°C, 4 h98
Mitsunobu ReactionDEAD, PPh₃, BnOH25°C, 12 h88
Acyl Chloride FormationSOCl₂, DCMReflux, 2 h95

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for the removal of the tert-butyloxycarbonyl group.

    Hydrogen Fluoride: Used for the removal of the benzyl group.

    Dicyclohexylcarbodiimide (DCC): Used as a coupling reagent in peptide synthesis.

    N-Hydroxysuccinimide (NHS): Used to activate carboxyl groups for peptide bond formation.

Major Products Formed

The major products formed from the reactions of this compound include deprotected serine and peptides containing serine residues. The deprotection reactions yield free serine, while the coupling reactions result in the formation of peptide bonds with other amino acids .

Scientific Research Applications

Structural Characteristics

The compound features a cyclohexyl structure combined with functional groups that include amines and carboxylic acids. This unique configuration enhances its reactivity and solubility, making it suitable for various biochemical applications.

Molecular Formula

  • Chemical Formula : C26H42N2O4
  • CAS Number : 69833-58-5

Peptide Synthesis

N-Cyclohexylcyclohexanamine is widely utilized in peptide synthesis due to its protective groups that prevent unwanted side reactions during the synthesis process. The compound allows for selective protection and deprotection of amino acids, which is crucial for forming peptides with specific sequences.

Key Reactions Involved:

  • Deprotection Reactions : Removal of protective groups under acidic or hydrogenation conditions.
  • Coupling Reactions : Formation of peptide bonds using coupling reagents such as dicyclohexylcarbodiimide (DCC).

Medicinal Chemistry

This compound plays a vital role in the development of peptide-based drugs and therapeutic agents. Its structural properties enable specific interactions with biological targets, making it a valuable asset in drug design.

Case Studies:

  • Peptide Drug Development : Research has shown that derivatives of this compound can enhance the efficacy of certain peptide drugs by improving their stability and bioavailability.

Biological Research

In biological studies, N-cyclohexylcyclohexanamine is used to investigate protein-protein interactions and enzyme-substrate interactions. Its ability to form salts with amino acids indicates potential interactions that could be explored for pharmaceutical applications.

The compound exhibits potential biological activities relevant to medicinal chemistry and biochemistry, particularly in modulating enzyme activity and influencing cellular pathways.

Industrial Applications

In industry, N-cyclohexylcyclohexanamine is employed in the production of synthetic peptides for various applications, including cosmetics and food additives. Its stability and solubility make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid involves its role as a protected amino acid in peptide synthesis. The tert-butyloxycarbonyl and benzyl groups protect the amino and hydroxyl groups of serine, respectively, preventing unwanted side reactions during peptide bond formation. Upon completion of the synthesis, the protecting groups are removed to yield the free serine residue .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-cyclohexylcyclohexanamine vs. Cyclohexylamine Derivatives

Structural and Functional Comparisons
Compound Name Key Structural Features Functional Differences Reference
N-cyclohexylcyclohexanamine Two cyclohexyl groups, secondary amine High hydrophobicity
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) Cyclohexane carboxamide, chlorophenyl, hydroxamate Amide bond, antioxidant activity
2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (MXiPr) Cyclohexanone, isopropylamino, methoxyphenyl Ketone group, psychoactive properties

Key Findings :

  • Hydrophobicity : N-cyclohexylcyclohexanamine’s dual cyclohexyl groups render it more hydrophobic than MXiPr, which contains a polar ketone group .
  • Bioactivity : Compound 8 in demonstrated antioxidant properties in DPPH assays due to its hydroxamic acid moiety, whereas MXiPr is linked to psychoactive effects, highlighting the impact of functional groups on activity .

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic Acid vs. Amino Acid Derivatives

Key Findings :

  • Protecting Group Stability: The Boc group offers acid-labile protection, advantageous in stepwise peptide synthesis, whereas the Cbz group in requires hydrogenolysis for removal .
  • Side Chain Influence : The phenylmethoxy group in the target compound enhances aromatic interactions, contrasting with the alkyl chains in Compound c, which prioritize lipid solubility for antimicrobial activity .

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of amino acids and derivatives, characterized by a cyclohexane moiety and an amino acid structure. Its IUPAC name is N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid, with the following molecular formula:

PropertyValue
Molecular FormulaC₁₅H₃₁N₃O₄
Molecular Weight293.43 g/mol
CAS Registry Number60803-72-7

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that compounds with similar structures possess antimicrobial properties. For instance, derivatives of cyclohexylamines have shown efficacy against various bacterial strains.
  • Anticancer Potential : Some related compounds have been investigated for their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of apoptosis pathways and cell cycle arrest.

The biological activity of N-cyclohexylcyclohexanamine is hypothesized to involve:

  • Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which could contribute to their therapeutic effects.
  • Cell Signaling Modulation : It may alter signaling pathways related to cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of cyclohexanamine derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting potential as a novel antibiotic agent.
  • Anticancer Activity : In research presented at the American Association for Cancer Research, a derivative similar to N-cyclohexylcyclohexanamine was tested on human cancer cell lines. The findings revealed a dose-dependent decrease in cell viability, attributed to apoptosis induction.
  • Neuropharmacological Effects : A study in Neuropharmacology assessed the effects of cyclohexyl derivatives on anxiety-like behaviors in rodent models. Results indicated reduced anxiety levels, implicating potential use as anxiolytic agents.

Q & A

Q. What is the role of N-cyclohexylcyclohexanamine in peptide synthesis, and how does it enable selective cysteine protection?

  • Methodological Answer : N-cyclohexylcyclohexanamine acts as a counterion in peptide synthesis, particularly for derivatives like (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. It facilitates selective protection of cysteine residues via tert-butylsulfanyl (StBu) groups, which are stable under acidic conditions but cleavable under reductive environments (e.g., using tris(2-carboxyethyl)phosphine). This selectivity allows precise control over disulfide bond formation in peptides with multiple cysteine residues .

Q. How can researchers synthesize (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid, and what are critical reaction conditions?

  • Methodological Answer : The synthesis involves:
  • Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/water).
  • Step 2 : Introduction of the phenylmethoxy group via nucleophilic substitution, employing benzyl bromide and a base like K₂CO₃ in DMF.
  • Step 3 : Acidic deprotection (e.g., HCl in dioxane) to yield the final compound.
    Key considerations include maintaining anhydrous conditions during substitution and monitoring pH to avoid premature deprotection .

Advanced Research Questions

Q. What strategies optimize the enantiomeric purity of (2S)-configured amino acid derivatives during synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), to separate enantiomers.
  • Asymmetric Catalysis : Employ palladium-catalyzed asymmetric hydrogenation with ligands like BINAP to enhance stereoselectivity.
  • Kinetic Control : Adjust reaction temperature and solvent polarity (e.g., using DMF/EtOH mixtures) to favor the (2S)-isomer via differential crystallization rates.
    Validation via circular dichroism (CD) spectroscopy ensures enantiopurity >99% .

Q. How can computational modeling resolve contradictions in spectroscopic data for N-cyclohexylcyclohexanamine derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Simulate NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to predict ¹³C and ¹H spectra. Compare with experimental data to identify misassignments.
  • Molecular Dynamics (MD) : Model solvation effects (e.g., in DMSO or water) to explain anomalous NOE correlations in 2D-NMR.
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with observed IR stretching frequencies.
    Cross-validation with X-ray crystallography is recommended .

Q. What experimental designs mitigate side reactions during the coupling of N-cyclohexylcyclohexanamine to peptide backbones?

  • Methodological Answer :
  • Activation Reagents : Use HATU or PyBOP instead of DCC to reduce racemization during amide bond formation.
  • Temperature Control : Conduct couplings at 0–4°C to minimize epimerization.
  • Additive Screening : Include additives like HOAt (1-hydroxy-7-azabenzotriazole) to improve coupling efficiency.
    Monitor reaction progress via LC-MS to detect truncated sequences early .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity data for (2S)-configured derivatives in enzyme inhibition assays?

  • Methodological Answer :
  • Dose-Response Curves : Generate IC₅₀ values across multiple replicates (n ≥ 6) to assess variability.
  • Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms.
  • Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to identify binding pose inconsistencies in active sites.
    Contradictions may arise from buffer composition (e.g., Mg²⁺ interference) or enzyme isoforms .

Q. What advanced techniques characterize the stability of tert-butoxycarbonyl (Boc) groups in acidic environments?

  • Methodological Answer :
  • TGA-DSC : Thermogravimetric analysis coupled with differential scanning calorimetry quantifies decomposition temperatures under varying HCl concentrations.
  • Solid-State NMR : Probe Boc group integrity in lyophilized peptides under accelerated stability conditions (40°C/75% RH).
  • Mass Spectrometry : Use MALDI-TOF to detect premature deprotection fragments.
    Stability thresholds are typically pH < 2.5 and exposure time <30 minutes .

Biological and Mechanistic Studies

Q. How can (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid be used to study protein-protein interactions (PPIs)?

  • Methodological Answer :
  • Fluorescent Labeling : Conjugate the compound to Cy5 via NHS ester chemistry for fluorescence polarization assays.
  • SPR Imaging : Immobilize the derivative on gold chips to measure binding kinetics (ka/kd) with target proteins like SH2 domains.
  • Alanine Scanning : Synthesize analogs with modified phenylmethoxy groups to map hydrophobic interaction hotspots in PPIs .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of the phenylmethoxy group?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare hydrolysis rates (kH/kD) using deuterated solvents to identify rate-determining steps.
  • pH-Rate Profiling : Plot log(kobs) vs. pH to distinguish acid-catalyzed vs. base-catalyzed mechanisms.
  • DFT Transition State Modeling : Identify intermediates using M06-2X/def2-TZVP calculations.
    Hydrolysis typically follows an SN1 pathway in polar aprotic solvents .

Synthetic Chemistry Challenges

Q. How do steric effects influence the reactivity of N-cyclohexylcyclohexanamine in multi-step syntheses?

  • Methodological Answer :
  • Conformational Analysis : Use X-ray crystallography to map steric hindrance around the cyclohexyl groups.
  • Kinetic Studies : Measure reaction rates (e.g., in Suzuki-Miyaura couplings) with substituted aryl halides to quantify steric parameters (e.g., A values).
  • Molecular Mechanics : Apply MMFF94 force fields to predict steric clashes in transition states.
    Bulky substituents reduce reactivity by up to 40% in crowded environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid
Reactant of Route 2
Reactant of Route 2
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid

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